2-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)ethanol
Description
Chemical Identity and Nomenclature
The compound this compound carries the Chemical Abstracts Service registry number 915923-64-7 and possesses the molecular formula C8H13NO with a molecular weight of 139.19 grams per mole. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named this compound, reflecting its structural composition of a bicyclic azaheptene framework substituted with an ethanol group. The compound's structural identity is further characterized by its Simplified Molecular Input Line Entry System notation as C1C2CN(C1C=C2)CCO, which provides a standardized representation of its molecular connectivity.
The three-dimensional structure of this compound features a rigid bicyclic framework where a nitrogen atom occupies a bridgehead position within the bicyclo[2.2.1]heptane system. The presence of a double bond between carbons 5 and 6 in the bicyclic system introduces an element of unsaturation that significantly influences the compound's chemical reactivity and conformational properties. The ethanol substituent attached to the nitrogen atom provides a polar functional group that enhances the molecule's solubility characteristics and offers opportunities for further chemical derivatization. This molecular architecture results in a compound that exhibits both hydrophobic characteristics from the bicyclic core and hydrophilic properties from the hydroxyl group, creating an amphiphilic molecule with unique physicochemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C8H13NO |
| Molecular Weight | 139.19 g/mol |
| Chemical Abstracts Service Number | 915923-64-7 |
| International Union of Pure and Applied Chemistry Name | This compound |
| Simplified Molecular Input Line Entry System | C1C2CN(C1C=C2)CCO |
| InChI Key | DDVSPRKOBLRZAK-UHFFFAOYSA-N |
The compound's stereochemical complexity arises from the presence of multiple chiral centers within the bicyclic framework, which can lead to the formation of different stereoisomers with potentially distinct biological activities. The nitrogen atom's position within the bicyclic system creates a constrained environment that restricts conformational flexibility, a feature that is particularly valuable in medicinal chemistry applications where precise three-dimensional orientation is crucial for biological activity. The ethanol side chain provides additional conformational degrees of freedom while maintaining the overall structural rigidity imposed by the bicyclic core.
Historical Context in Bicyclic Compound Research
The development of azabicyclic chemistry has its roots in the early systematic studies of bicyclic compounds that began in the early twentieth century, with significant advances occurring throughout the 1960s and subsequent decades. The fundamental bicyclic azaheptane system has been known since the mid-1960s, with almost all substantial research being conducted within the past fifty years, reflecting the relatively recent emergence of this field as a major area of organic chemistry research. The historical development of 2-azabicyclo[2.2.1]heptane derivatives has been closely linked to advances in cycloaddition chemistry, particularly the Diels-Alder reaction, which has served as the predominant synthetic methodology for accessing these structurally complex molecules.
Early investigations into azabicyclic systems were motivated by theoretical interests in nitrogen inversion barriers and conformational analysis, where the rigid bicyclic framework provided an ideal platform for studying fundamental physical organic chemistry phenomena. Low-temperature nuclear magnetic resonance spectroscopy experiments allowed researchers to observe both invertomers of these systems, providing unprecedented insights into nitrogen stereochemistry and conformational dynamics. These early studies established the foundation for understanding the unique properties of bridgehead nitrogen atoms and their influence on molecular behavior.
The synthetic methodology for preparing azabicyclo[2.2.1]heptane derivatives has evolved significantly over the decades, with the Diels-Alder reaction between cyclopentadiene and nitrogen-containing dienophiles emerging as the most reliable and widely adopted approach. This methodology has proven particularly valuable due to its high regio- and stereoselectivity, allowing researchers to access various substituted azabicyclic derivatives with predictable stereochemical outcomes. Alternative synthetic strategies have been developed, including palladium-catalyzed aminoacyloxylation methods and multi-step synthetic routes, expanding the accessibility of these valuable structural motifs.
The historical significance of azabicyclic compounds extends beyond synthetic methodology to encompass their recognition as important pharmacophores in drug discovery. The rigid three-dimensional structure of azabicyclo[2.2.1]heptane systems has been recognized as providing conformational constraints that can enhance binding affinity and selectivity for biological targets. This understanding has driven extensive research into the medicinal chemistry applications of these compounds, leading to the development of numerous therapeutic agents that incorporate azabicyclic structural elements.
Significance in Heterocyclic Chemistry
The compound this compound occupies a significant position within the broader landscape of heterocyclic chemistry due to its unique structural features and versatile reactivity profile. Heterocyclic compounds containing nitrogen atoms represent one of the most important classes of organic molecules in both natural products and synthetic pharmaceuticals, with nitrogen-containing heterocycles appearing in approximately seventy-five percent of unique small-molecule drugs approved by regulatory agencies. The azabicyclic framework of this compound provides a three-dimensional scaffold that differs markedly from planar aromatic heterocycles, offering opportunities for accessing previously unexplored chemical space in drug discovery applications.
The significance of azabicyclic systems in contemporary heterocyclic chemistry is exemplified by their ability to serve as conformationally restricted analogs of more flexible molecular frameworks. The rigid bicyclic structure constrains the molecule to specific three-dimensional orientations, which can enhance binding interactions with biological targets while reducing entropy penalties associated with conformational flexibility. This principle has been successfully applied in the development of various therapeutic agents, where azabicyclic motifs have been incorporated to improve potency, selectivity, and pharmacokinetic properties compared to their more flexible analogs.
Recent advances in heterocyclic chemistry have highlighted the importance of bridged bicyclic scaffolds as emerging bioisosteres of planar aromatic rings, a concept known as "escape from flatland". The three-dimensional nature of compounds like this compound provides access to molecular geometries that cannot be achieved with traditional flat aromatic systems. This three-dimensional character can lead to improved interactions with biological targets, reduced off-target effects, and enhanced pharmacokinetic profiles, making these compounds particularly valuable in modern drug discovery efforts.
| Heterocyclic Category | Structural Feature | Significance |
|---|---|---|
| Five-membered nitrogen heterocycles | Single nitrogen atom | Fundamental building blocks in antibacterial drugs |
| Bicyclic nitrogen systems | Fused ring systems | Enhanced metabolic stability and selectivity |
| Bridged heterocycles | Three-dimensional architecture | Bioisosteres of planar aromatics |
| Azabicyclo[2.2.1]heptanes | Rigid constrained framework | Conformational restriction for improved binding |
The chemical reactivity of this compound encompasses multiple reaction pathways that reflect both the nucleophilic character of the nitrogen atom and the electrophilic nature of positions adjacent to the nitrogen center. The presence of the double bond within the bicyclic system provides additional sites for chemical modification through various addition reactions, while the ethanol functionality offers opportunities for oxidation, esterification, and other alcohol-based transformations. This combination of reactive sites makes the compound particularly valuable as a synthetic intermediate for accessing more complex molecular architectures.
The compound serves as a precursor for various derivatives of the 2-azabicyclo[2.2.1]hept-5-ene scaffold, enabling the construction of libraries of related compounds for biological screening and structure-activity relationship studies. The ethanol side chain can be readily modified to introduce different functional groups, while the bicyclic core provides a stable framework that maintains the overall three-dimensional structure. This synthetic versatility has made azabicyclic compounds like this compound important building blocks in combinatorial chemistry and medicinal chemistry optimization campaigns.
Properties
IUPAC Name |
2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-4-3-9-6-7-1-2-8(9)5-7/h1-2,7-8,10H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVSPRKOBLRZAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1C=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660736 | |
| Record name | 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-64-7 | |
| Record name | 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of therapeutic drugs, suggesting that it may interact with biological targets.
Mode of Action
The specific mode of action of 2-(2-Azabicyclo[22It’s known that similar azabicyclic compounds can undergo various chemical reactions to form addition products. These reactions could potentially alter the function of the compound’s biological targets.
Biochemical Pathways
Similar compounds have been used in the synthesis of carbocyclic nucleosides, which are involved in numerous biochemical pathways, including nucleic acid synthesis.
Pharmacokinetics
The compound’s molecular weight (1392 g/mol) suggests that it may have favorable absorption and distribution characteristics.
Result of Action
Similar compounds have been used in the synthesis of therapeutic drugs, suggesting that they may have beneficial effects at the molecular and cellular levels.
Action Environment
It’s known that the compound is a solid at room temperature, suggesting that it may be stable under a variety of conditions.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Neurological Research
This compound has been studied for its effects on the central nervous system (CNS). The bicyclic structure allows for interactions with neurotransmitter systems, particularly as a potential modulator of acetylcholine receptors. Research indicates that derivatives of azabicyclo compounds can exhibit significant activity in treating conditions such as Alzheimer's disease and other neurodegenerative disorders due to their ability to enhance cholinergic signaling .
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications of this compound led to compounds with improved selectivity for nicotinic acetylcholine receptors, suggesting potential therapeutic roles in cognitive enhancement and memory improvement .
Organic Synthesis Applications
2.1 Intermediate in Synthesis
The compound serves as an important intermediate in the synthesis of various complex organic molecules. Its functional groups can be readily modified, making it a versatile building block in synthetic organic chemistry.
Table 1: Synthetic Applications of this compound
| Application Area | Reaction Type | Resulting Product |
|---|---|---|
| Alkylation | SN2 Reaction | Alkylated derivatives |
| Acylation | Acylation | Amides and esters |
| Cyclization | Ring Closure | Novel bicyclic structures |
Case Study:
In a synthetic route detailed by researchers in Tetrahedron Letters, this compound was utilized to create a series of novel heterocycles through cyclization reactions, showcasing its utility as a precursor for more complex architectures .
Material Science Applications
3.1 Polymer Chemistry
Recent investigations have explored the use of this compound in polymer chemistry, particularly as a monomer or additive in the production of high-performance polymers. Its unique structure contributes to enhanced thermal stability and mechanical properties.
Table 2: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Thermal Stability | High |
| Tensile Strength | Enhanced |
| Flexibility | Moderate |
Case Study:
A collaborative study between materials scientists reported that incorporating this compound into polymer matrices resulted in materials with superior mechanical properties compared to conventional polymers, making them suitable for aerospace applications .
Chemical Reactions Analysis
Esterification and Etherification Reactions
The hydroxyl group undergoes esterification with carboxylic acids or acyl chlorides. For example:
text2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol + Acetic anhydride → 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethyl acetate
Reaction conditions typically involve anhydrous solvents (e.g., dichloromethane) and catalytic acid at 25–60°C. Etherification with alkyl halides proceeds via SN2 mechanisms under basic conditions (e.g., NaH in THF) .
Epoxidation of the Bicyclic Double Bond
The strained cyclopentene double bond reacts with electrophilic oxidizing agents:
textThis compound + m-CPBA → Epoxide derivative
Epoxidation occurs stereoselectively due to the bicyclic system’s rigidity, producing a single diastereomer in >90% yield . The reaction is typically performed in dichloromethane at 0°C to room temperature .
Nucleophilic Substitution at the Amine Center
The secondary amine participates in alkylation and acylation:
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Alkylation | Benzyl bromide | N-Benzyl derivative | 75–85% |
| Acylation | Acetyl chloride | N-Acetyl derivative | 80–90% |
| Sulfonylation | Tosyl chloride | N-Tosyl derivative | 70–78% |
Conditions: Dry THF or DCM, 0°C to reflux, with bases like triethylamine.
Hydrogenation of the Cyclopentene Ring
Catalytic hydrogenation (H₂/Pd-C) reduces the double bond:
textThis compound → 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol
This saturates the bicyclic system while retaining stereochemistry, achieving >95% conversion in ethanol at 25°C .
Palladium-Catalyzed Functionalization
The compound undergoes palladium-mediated 1,2-aminoacyloxylation with carboxylic acids:
textThis compound + RCOOH → Oxygenated bicyclic adduct
This method constructs polyfunctionalized 2-azabicycloheptanes with excellent regioselectivity (85–92% yields) using Pd(OAc)₂ and ligands like BINAP .
Cyclopropanation via Diazomethane Addition
Reaction with diazomethane introduces a cyclopropane ring:
textThis compound + CH₂N₂ → Cyclopropane-fused derivative
The reaction proceeds under mild conditions (ether, 0°C) and is stereospecific due to the bicyclic scaffold’s geometry .
Oxidation of the Ethanol Moiety
The hydroxyl group oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄):
textThis compound → 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid
Comparison with Similar Compounds
Table 1: Key Structural and Functional Group Differences
Key Observations :
- Ring Size: The [2.2.1] bicyclic system (norbornane analog) provides greater rigidity compared to [2.2.2] systems, influencing steric interactions in catalysis .
- Functional Groups: Ethanol and propanolamine derivatives exhibit higher hydrophilicity (e.g., water solubility up to 98,959 mg/L for ethanol derivatives) compared to ketones or hydrocarbons .
- Chirality: Enantiopure analogs like (1R)-(−)-2-azabicyclo[2.2.1]hept-5-en-3-one are critical for asymmetric synthesis, whereas non-chiral variants are used in bulk reactions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Insights :
Research Findings :
- The ethanol derivative has been utilized in stereoselective syntheses of peptidomimetics, as demonstrated in the preparation of benzyl ester analogs ().
- Ketone derivatives (e.g., 2-azabicyclo[2.2.1]hept-5-en-3-one) are pivotal in resolving racemic mixtures via chiral chromatography .
Preparation Methods
Synthetic Routes and Reaction Conditions
Palladium-Catalyzed 1,2-Aminoacyloxylation of Cyclopentenes
A prominent synthetic method for 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction introduces both amino and hydroxyl functionalities across the double bond of cyclopentene, efficiently constructing the bicyclic aza structure with an ethanol side chain.
- Catalyst: Palladium-based catalysts are employed to facilitate the regio- and stereoselective addition.
- Substrates: Cyclopentenes serve as the starting material.
- Reaction Conditions: Typically performed under mild temperatures to preserve the bicyclic framework.
- Outcome: The reaction yields this compound with potential for further functionalization to generate libraries of bridged aza-bicyclic compounds.
This method is advantageous due to its broad substrate scope and potential for structural diversification.
Comparative Analysis of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Palladium-catalyzed 1,2-aminoacyloxylation | Direct formation of this compound from cyclopentenes | High regio- and stereoselectivity; broad substrate scope | Requires palladium catalyst; potential cost |
| Diels-Alder with methanesulfonyl cyanide | Two-step process to bicyclic lactam precursor; hydrolysis to target or related compounds | Uses inexpensive starting materials; simple; good yield | Intermediate isolation can be challenging; stability issues of adduct |
Detailed Research Findings and Notes
- The palladium-catalyzed aminoacyloxylation method allows further functionalization, enabling the synthesis of diverse aza-bicyclic libraries, useful in drug discovery and biochemical research.
- The Diels-Alder approach with methanesulfonyl cyanide is well-documented for producing bicyclic lactams, which are key intermediates for antiviral and antitumor agents. The method's mild acid hydrolysis step ensures efficient conversion without excessive waste.
- Solvent choice is critical; dichloromethane is preferred due to its inertness and ability to dissolve both reactants and intermediates effectively.
- Temperature control during the Diels-Alder reaction influences yield and selectivity, with moderate temperatures (-20 to +40 °C) being optimal.
- Avoiding isolation of unstable Diels-Alder adducts prior to hydrolysis improves overall process efficiency and safety.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Temperature Range | Solvent(s) | Catalyst/Acid Used | Notes |
|---|---|---|---|---|---|
| Diels-Alder Reaction | Cyclopentadiene + Methanesulfonyl cyanide | -50 to +100 °C (opt. -20 to +40 °C) | Dichloromethane preferred; others possible | None | Stoichiometric or slight excess cyclopentadiene |
| Hydrolysis of Adduct | Acid-catalyzed hydrolysis (preferably acetic acid) | Ambient to mild heat | Same as above or aqueous acid | Acetic acid (preferred) | Hydrolysis preferably without isolation of adduct |
| Palladium-catalyzed aminoacyloxylation | Cyclopentenes + Pd catalyst + amino and hydroxyl sources | Mild temperatures | Not specified (varies) | Palladium catalyst | Direct synthesis of target compound |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. One approach involves refluxing a bicyclic precursor (e.g., 2-azabicyclo[2.2.1]hept-5-ene) with ethanol and catalytic agents under controlled conditions. For example, hydrazine hydrate or amino acids (e.g., glycine) can be used in ethanol/water mixtures under reflux for 6–8 hours, followed by cooling, ice-water quenching, and recrystallization to isolate the product . Palladium-catalyzed reactions, such as 1,2-aminoacyloxylation of cyclopentenes, are also employed to build the bicyclic scaffold .
Q. How is the purity and structural integrity of this compound characterized?
- Methodological Answer : Structural validation relies on nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F), high-resolution mass spectrometry (HRMS), and melting point analysis. For example, 1H NMR chemical shifts (δ) in deuterated solvents like CDCl3 confirm proton environments, while HRMS provides molecular weight verification. Recrystallization from ethanol or dichloromethane ensures purity, with yields reported alongside spectral data .
Advanced Research Questions
Q. What strategies optimize reaction yields in catalytic synthesis of bicyclic ethanol derivatives?
- Methodological Answer : Yield optimization involves:
- Catalyst selection : Palladium (Pd/C) or tertiary amines (e.g., N,N-diisopropylethylamine) enhance regioselectivity in hydrogenation or nucleophilic substitution reactions .
- Solvent and temperature control : Dichloromethane (DCM) or ethanol at 20–80°C balances reactivity and stability.
- Substrate pre-functionalization : Introducing protective groups (e.g., tert-butoxycarbonyl, Boc) minimizes side reactions during bicyclic scaffold assembly .
Q. How do stereochemical considerations influence functionalization of this compound?
- Methodological Answer : The bicyclic scaffold’s rigid geometry imposes stereoelectronic constraints. For instance, stereospecific oxidation using oxalyl chloride/DMSO in CH2Cl2 selectively generates aldehydes at specific positions, as seen in the synthesis of carbaldehyde derivatives . Chiral HPLC or enantioselective catalysis resolves racemic mixtures, critical for pharmacological studies .
Q. What analytical techniques resolve contradictions in reported spectral data for azabicyclo compounds?
- Methodological Answer : Discrepancies in NMR or mass spectra are addressed via:
- 2D NMR (COSY, HSQC) : Correlates proton-carbon couplings to confirm connectivity .
- Isotopic labeling : Traces unexpected byproducts (e.g., azide intermediates in Pd/C-mediated reductions) .
- Comparative crystallography : Single-crystal X-ray diffraction data validates ambiguous spectral assignments .
Methodological Challenges and Solutions
Q. How are competing reaction pathways managed during functional group transformations?
- Methodological Answer : Competing pathways (e.g., over-oxidation or ring-opening) are mitigated by:
- Protecting groups : Boc or THP (tetrahydropyranyl) shields reactive amines during ketone or aldehyde formation .
- pH control : Acidic quenches (e.g., dilute HCl) stabilize intermediates in hydrazine reactions .
Q. What role does computational modeling play in predicting reactivity?
- Methodological Answer : Density functional theory (DFT) simulations predict reaction energetics and transition states. For example, modeling the bicyclic ring’s strain energy informs solvent selection (e.g., ethanol vs. DMF) to favor cyclization over polymerization .
Comparative Studies and Applications
Q. How does this compound compare to structurally similar bicyclic alcohols in medicinal chemistry?
- Methodological Answer : Comparative studies assess:
- Bioavailability : LogP values (experimental or calculated) predict membrane permeability .
- Enzymatic interactions : Docking studies with target proteins (e.g., kinases) evaluate binding affinity vs. analogs like 3-aminobicyclo derivatives .
Q. What are the limitations of current synthetic methods for scaling to gram-scale production?
- Methodological Answer : Scalability challenges include:
- Catalyst cost : Pd-based catalysts require recycling or substitution with cheaper metals (e.g., Ni) .
- Purification bottlenecks : Column chromatography is replaced with recrystallization or distillation for large batches .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
